molecular formula C24H31NO9 B13432236 Ractopamine-10'-O-beta-glucuronide (Mixture of Diastereomers)

Ractopamine-10'-O-beta-glucuronide (Mixture of Diastereomers)

Cat. No.: B13432236
M. Wt: 477.5 g/mol
InChI Key: OGONAMDDSCABIY-AZJJIUSTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ractopamine-10’-O-beta-glucuronide involves the glucuronidation of ractopamine. This process typically requires the presence of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to ractopamine . The reaction conditions often include a buffered aqueous solution and a controlled temperature to optimize enzyme activity.

Industrial Production Methods

Industrial production of Ractopamine-10’-O-beta-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity and substrate conversion. The product is then purified using techniques such as chromatography to isolate the desired diastereomeric mixture .

Chemical Reactions Analysis

Types of Reactions

Ractopamine-10’-O-beta-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety . Conjugation reactions involve the addition of various functional groups to the compound, enhancing its solubility and excretion.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ractopamine and its various glucuronide conjugates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ractopamine-10’-O-beta-glucuronide is unique due to its specific glucuronide conjugation, which affects its metabolic stability and excretion profile. This compound’s diastereomeric mixture also provides a distinct set of stereoisomers, each with potentially different biological activities and pharmacokinetics .

Properties

Molecular Formula

C24H31NO9

Molecular Weight

477.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C24H31NO9/c1-13(2-3-14-4-8-16(26)9-5-14)25-12-18(27)15-6-10-17(11-7-15)33-24-21(30)19(28)20(29)22(34-24)23(31)32/h4-11,13,18-22,24-30H,2-3,12H2,1H3,(H,31,32)/t13?,18?,19-,20-,21+,22-,24+/m0/s1

InChI Key

OGONAMDDSCABIY-AZJJIUSTSA-N

Isomeric SMILES

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O

Origin of Product

United States

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